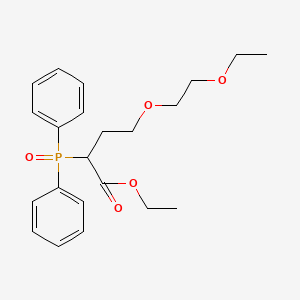![molecular formula C19H21N3O3S B5054636 N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5054636.png)
N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.13036271 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of cancer, where tumors require a blood supply to grow and spread.
Mode of Action
This compound interacts with its target by inhibiting the action of VEGFR2 . This inhibition prevents the receptor from activating downstream signaling pathways that promote angiogenesis. As a result, the growth and spread of cancer cells are hindered.
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting VEGFR2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels. This can limit the supply of oxygen and nutrients to cancer cells, thereby inhibiting their growth and proliferation.
Result of Action
The primary result of the compound’s action is the inhibition of angiogenesis . This can lead to a decrease in tumor growth and potentially prevent the spread of cancer cells to other parts of the body.
Safety and Hazards
The safety and hazards of similar compounds often involve potential health effects. For example, ingestion or inhalation may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage .
Future Directions
Future research could focus on the synthesis of new derivatives of N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide and their evaluation for anticancer activity . The structure-activity relationships of these derivatives could be analyzed to optimize the position of the sulfonamide moiety relative to the oxadiazole ring .
Properties
IUPAC Name |
N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14(2)12-13-25-19-18(20-16-10-6-7-11-17(16)21-19)22-26(23,24)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHISQISUCOKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5054554.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5054565.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5054572.png)


![5-bromo-N-[(cycloheptylamino)carbonothioyl]nicotinamide](/img/structure/B5054589.png)

![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5054601.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B5054605.png)
![7-bromo-2-(4-chlorobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5054608.png)
![4,4,7-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5054619.png)
![1-cyclopropyl-5-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5054624.png)


